molecular formula C12H10ClIO4 B1357557 Diphenyliodonium Perchlorate CAS No. 75007-13-5

Diphenyliodonium Perchlorate

Cat. No. B1357557
CAS RN: 75007-13-5
M. Wt: 380.56 g/mol
InChI Key: JMJGNDIWCVQJJZ-UHFFFAOYSA-M
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Description

Diphenyliodonium Perchlorate is a chemical compound with the molecular formula C12H10ClIO4 and a molecular weight of 380.56 . It is a solid at 20 degrees Celsius .


Synthesis Analysis

The synthesis of Diphenyliodonium Perchlorate involves several steps. One method involves the reaction of heteroaromatic compounds with diphenylene iodonium trifluoromethanesulfonate in the presence of 5 mol% Pd (OAc) 2 under mild reaction conditions (THF, 60 °C, 24 h) .


Molecular Structure Analysis

The molecular structure of Diphenyliodonium Perchlorate consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 4 oxygen atoms .


Chemical Reactions Analysis

Diphenyliodonium Perchlorate can participate in various chemical reactions. For instance, it can be used in the phenylation of heteroaromatic compounds . It can also be used as a photosensitizer in the photopolymerization of acrylates .


Physical And Chemical Properties Analysis

Diphenyliodonium Perchlorate is a solid at 20 degrees Celsius . It has a melting point of 175.0 to 177.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Electrochemical Properties : Diphenyliodonium salts, including perchlorate derivatives, exhibit notable electrochemical properties. For example, in a study by Mbarak and Peters (1983), pulse polarograms for the reduction of diphenyliodonium halides, which include perchlorate derivatives, in dimethylformamide, revealed multiple reduction waves. These were associated with the formation of different products like diphenylmercury and iodobenzene, suggesting the salts' utility in electrochemical reactions and analysis (Mbarak & Peters, 1983).

  • Photo-Induced Cross-Linking : Diphenyliodonium salts are also used to photoinitiate cationic cross-linking of divinyl ethers. Kahveci, Tasdelen, and Yagcı (2008) demonstrated the utility of diphenyliodonium salts with highly nucleophilic counter anions in initiating vigorous polymerizations under light exposure. This indicates their potential in developing photo-sensitive polymers and materials (Kahveci, Tasdelen, & Yagcı, 2008).

  • Chemically Amplified Resists : In the field of photolithography and material science, diphenyliodonium salts have shown promise as photo-acid generators. Tarumoto et al. (2005) researched a diphenyliodonium salt with an environment-friendly dye as an anion, which exhibited suitable photosensitivity for use as a chemically amplified resist. This suggests its application in developing photoresists for micropatterning and semiconductor manufacturing (Tarumoto et al., 2005).

  • Synthesis of Polybrominated Diphenyl Ethers : Marsh et al. (1999) synthesized various polybrominated diphenyl ethers (PBDEs) using diphenyliodonium salts. These compounds are important as flame retardants in various products, and this research highlights the role of diphenyliodonium perchlorate in synthesizing environmentally significant compounds (Marsh et al., 1999).

  • Inhibition of Cytochrome P450 Reductase : Diphenyliodonium compounds, including perchlorate derivatives, have been studied for their inhibitory effects on certain enzymes like cytochrome P450 reductase. Tew (1993) found that diphenyliodonium chloride acts as an irreversible, time-dependent inhibitor of this enzyme, demonstrating the potential of diphenyliodonium perchlorate in biochemical and pharmacological research (Tew, 1993).

  • Molecular Structure Studies : The crystal and molecular structures of diphenyliodonium salts, including perchlorate derivatives, have been studied for understanding their physicochemical properties. Chernov'yants et al. (2012) investigated the structure of diphenyliodonium triiodide, which contributes to the understanding of the structural characteristics of similar compounds (Chernov'yants et al., 2012).

properties

IUPAC Name

diphenyliodanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGNDIWCVQJJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599382
Record name Diphenyliodanium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium Perchlorate

CAS RN

75007-13-5
Record name Diphenyliodanium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
23
Citations
MA Toropova, VD Nefedov, AV Levchenko… - Radiokhimiya, 10: 613 …, 1968 - osti.gov
… salts; IODINE ISOTOPES I-131/beta decay of, in diphenyliodonium salts, production of phenylxenonium compounds by; IODONIUM COMPOUNDS/diphenyliodonium perchlorate, beta …
Number of citations: 0 www.osti.gov
G Cavallo, JS Murray, P Politzer, T Pilati, M Ursini… - IUCrJ, 2017 - scripts.iucr.org
… Phenyl-2-carbomethoxyphenyl-bromonium tetrafluoroborate, dibenzo[b,d]iodolium chloride, diphenyliodonium perchlorate, diphenyliodonium hexafluorophosphate and di-p-…
Number of citations: 83 scripts.iucr.org
JR Crowder, EE Glover, MF Grundon… - Journal of the Chemical …, 1963 - pubs.rsc.org
… Diphenyliodonium Perchlorate.-The preparation was carried out as for diphenyliodonium bromide 6 except that aqueous perchloric acid replaced aqueous sodium bromide. The per…
Number of citations: 30 pubs.rsc.org
ER Kline, CA Kraus - Journal of the American Chemical Society, 1947 - ACS Publications
… perchlorate, diphenyliodonium picrate and diphenyliodonium perchlorate. The results obtained with … Diphenyliodonium perchlorate was prepared by reaction of the iodide with silver …
Number of citations: 25 pubs.acs.org
JD Buriánek, J Kvicala, L Sekerova, BH Müller… - …, 2023 - Wiley Online Library
… We thank Anton Scherkus (Leibniz Institute for Catalysis in Rostock) for performing the electrochemical synthesis of diphenyliodonium perchlorate. …
EL Colichman, HP Maffei - Journal of the American Chemical …, 1952 - ACS Publications
… Diphenyliodonium perchlorate was formed by metathesis from the corresponding iodide. The iodide was dissolved in a sufficient quantity of boiling 50% alcohol saturated with a large …
Number of citations: 25 pubs.acs.org
EJ Geering - 1954 - search.proquest.com
… Thus for diphenyliodonium perchlorate and picrate in ethylene dichloride at 25*, Kline and Kraus (37) have reported equilibrium constants for asso ciation to ion pairs (obtained from …
Number of citations: 0 search.proquest.com
SCW Chen - 1982 - search.proquest.com
… employed, demonstrated the reactivity of iodoaryl cations toward aromatic molecules and suggested that the cation radical did not dimerize to produce diphenyliodonium perchlorate. …
Number of citations: 2 search.proquest.com
ML MAUSNER - 1956 - search.proquest.com
… The dissociation constants for diphenyliodonium picrate (0.0233 x 10^) and diphenyliodonium perchlorate (0.115 x 10"^) are extremely small. Thus in ethylene chloride, dielectric …
Number of citations: 0 search.proquest.com
P Rysselberghe, JM McGee, AH Gropp… - Journal of the …, 1947 - ACS Publications
… were tetrabutylphosphonium picrate, tetrabutylarsonium picrate, tributylsulfonium picrate, tributylsulfonium perchlorate, diphenyliodonium picrate and diphenyliodonium perchlorate. …
Number of citations: 16 pubs.acs.org

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